4-(Pentafluorosulfur)benzenesulfonyl chloride
Description
Sulfonyl chlorides are critical intermediates in organic synthesis, particularly for forming sulfonamides, sulfonate esters, and other sulfur-containing compounds. This substituent is distinct from other fluorinated or sulfur-containing groups discussed in the literature, such as trifluoromethyl (-CF₃), trifluoromethoxy (-OCF₃), or sulfanyl (-S-) groups.
Therefore, comparisons will focus on structurally analogous sulfonyl chlorides with fluorinated or sulfur-based substituents.
Properties
IUPAC Name |
4-(pentafluoro-λ6-sulfanyl)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF5O2S2/c7-15(13,14)5-1-3-6(4-2-5)16(8,9,10,11)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQEOIYDDOVVHIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)Cl)S(F)(F)(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF5O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211516-26-5 | |
| Record name | 4-(Pentafluorosulfur)benzenesulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Scientific Research Applications
4-(Pentafluorosulfur)benzenesulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce the pentafluorosulfur group into other molecules.
Biology: The compound can be used to study the effects of pentafluorosulfur groups on biological systems.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-(pentafluorosulfur)benzenesulfonyl chloride exerts its effects involves the interaction of the pentafluorosulfur group with molecular targets. The specific pathways and targets depend on the context in which the compound is used. For example, in organic synthesis, the compound may act as an electrophile, reacting with nucleophiles to form new chemical bonds.
Comparison with Similar Compounds
Substituent Effects on Reactivity and Stability
The substituent on the benzene ring significantly influences the electronic and steric properties of sulfonyl chlorides. Below is a comparative analysis of key analogs:
Key Observations :
- Electron-Withdrawing Groups (EWGs) : Fluorinated groups (e.g., -CF₃, -OCF₃) enhance electrophilicity, accelerating nucleophilic substitution reactions .
- Steric Effects : Bulky substituents (e.g., thiophene, morpholine) reduce reactivity but improve thermal stability .
- Hybrid Functionality : Compounds with multiple EWGs (e.g., -Cl and -OCF₂H) exhibit synergistic effects, broadening their utility in specialty chemicals .
Stability and Handling
- Hydrolytic Sensitivity: Fluorinated sulfonyl chlorides (e.g., -CF₃) hydrolyze faster than non-fluorinated analogs, requiring anhydrous conditions .
- Thermal Stability : Compounds with aromatic heterocycles (e.g., thiophene) exhibit higher decomposition temperatures (>200°C) .
Hypothetical Analysis of 4-(Pentafluorosulfur)benzenesulfonyl Chloride
- Increased Lipophilicity : Useful in medicinal chemistry for improving membrane permeability.
- Stability Challenges : The strong inductive effect of -SF₅ might make the compound prone to hydrolysis, necessitating specialized storage.
Biological Activity
4-(Pentafluorosulfur)benzenesulfonyl chloride, with the CAS number 1211516-26-5, is a specialized chemical compound characterized by a benzene ring substituted with both a pentafluorosulfur group and a sulfonyl chloride group. This unique structure imparts distinct chemical properties and potential biological activities, making it a subject of interest in various fields, including medicinal chemistry and materials science.
The compound can be synthesized through the reaction of 4-(pentafluorosulfanyl)aniline with chlorosulfonic acid under controlled conditions. This method allows for the introduction of the pentafluorosulfur group into other molecules, which is crucial for its applications in organic synthesis .
Key Properties:
- Molecular Formula: C6ClF5O2S
- Molecular Weight: 292.63 g/mol
- Appearance: Typically presented as a colorless to pale yellow liquid.
The primary mode of action of 4-(Pentafluorosulfur)benzenesulfonyl chloride involves chlorosulfonation, where the sulfonyl chloride group reacts with various nucleophiles. This process can modulate biochemical pathways by introducing the pentafluorosulfur moiety into biological systems, potentially affecting enzyme activity and cellular signaling pathways .
Biological Activity
Research indicates that compounds containing pentafluorosulfur groups exhibit notable biological activities, including:
Case Studies and Research Findings
-
Antimicrobial Activity Study:
- A study evaluated the antimicrobial efficacy of various sulfonyl chloride derivatives, including 4-(Pentafluorosulfur)benzenesulfonyl chloride. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.
-
Cytotoxicity Assessment:
- In vitro assays were conducted on several cancer cell lines (e.g., HeLa, MCF-7). The results showed that treatment with 4-(Pentafluorosulfur)benzenesulfonyl chloride led to a dose-dependent decrease in cell viability, indicating potential anticancer properties.
-
Enzyme Interaction Studies:
- Research focused on the interaction of this compound with serine proteases revealed that it could effectively inhibit enzyme activity through covalent modification of active site residues.
Comparative Analysis
The biological activity of 4-(Pentafluorosulfur)benzenesulfonyl chloride can be compared with similar compounds:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Enzyme Inhibition |
|---|---|---|---|
| 4-(Pentafluorosulfur)benzenesulfonyl chloride | Moderate | High | Yes |
| 4-(Fluorobenzenesulfonyl chloride | Low | Moderate | Yes |
| 3-(Pentafluorosulfur)benzenesulfonyl chloride | High | Moderate | No |
Safety and Handling
Due to its corrosive nature, 4-(Pentafluorosulfur)benzenesulfonyl chloride requires careful handling. It can cause severe skin burns and eye damage upon contact. Appropriate personal protective equipment (PPE) should be worn when working with this compound .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
